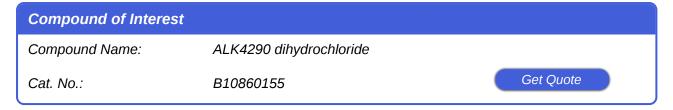


Application Notes and Protocols for ALK4290 Dihydrochloride in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ALK4290 dihydrochloride, also known as AKST4290, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are key players in inflammatory pathways and have been implicated in the pathogenesis of various diseases, including age-related macular degeneration (AMD) and other inflammatory conditions.[1][2][3] In preclinical and clinical research, ALK4290 is investigated for its therapeutic potential to mitigate inflammation and angiogenesis.[4][5][6] These application notes provide a summary of reported in vivo doses and detailed protocols for experimental studies.

Data Presentation

Table 1: Summary of ALK4290 Dihydrochloride and Other CCR3 Antagonists in In Vivo Preclinical Studies



Compoun d	Species	Model	Dose	Route of Administr ation	Frequenc y	Referenc e
ALK4290 (AKST429 0)	Mouse (C57BL/6)	Pharmacok inetics & Biodistribut ion	10 mg/kg	Oral	Single Dose	[7]
ALK4290 (AKST429 0)	Mouse (C57BL/6, Balb/c)	Pharmacok inetics & Biodistribut ion	30 mg/kg	Oral	Single Dose	[7]
ALK4290 (AKST429 0)	Mouse	Ocular Inflammati on (NaIO3 and MOG models)	Not Specified	Oral	Twice Daily	[6]
GW782415 X	Non- human primate (cynomolg us monkey)	Laser- induced Choroidal Neovascul arization	20 mg/kg	Oral	Not Specified	[1]
GW766994 X	Mouse	Laser- induced and Spontaneo us Choroidal Neovascul arization	Not Specified (Dose- dependent)	Oral	Once or Twice Daily	[5]

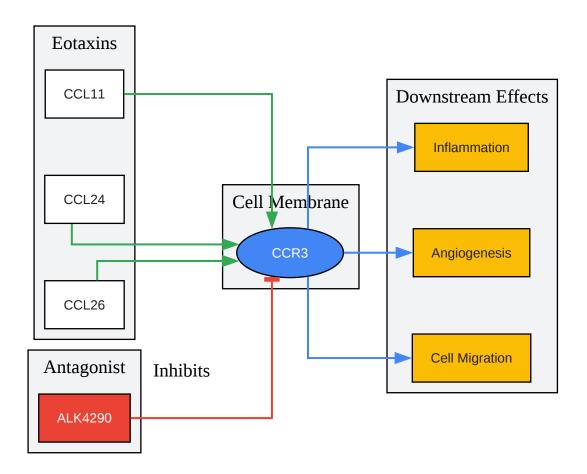
Note: ALK4290 has been investigated in human clinical trials for neovascular AMD at a dose of 400 mg twice daily.[3][4][8]



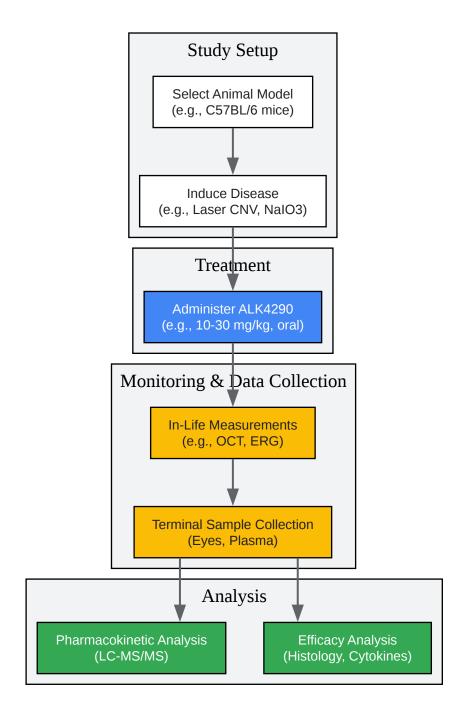
Signaling Pathway

The binding of eotaxins (CCL11, CCL24, CCL26) to the CCR3 receptor on various immune cells, such as eosinophils and mast cells, and endothelial cells, triggers downstream signaling cascades.[2] This activation promotes cell migration, inflammation, and angiogenesis, processes that are central to the pathology of diseases like neovascular AMD. ALK4290 acts as an antagonist, blocking the binding of these chemokines to CCR3 and thereby inhibiting these pathological processes.









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